(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde
Description
Properties
IUPAC Name |
(4S)-4-methyloxane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMACBAXERQSHKA-PKPIPKONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCOC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde is a compound belonging to the class of tetrahydropyrans, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and antioxidant properties, mechanisms of action, and relevant research findings.
This compound is characterized by its tetrahydropyran ring structure, which contributes to its chemical reactivity and biological interactions. The aldehyde functional group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions such as oxidation and reduction.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
2. Antioxidant Activity
The compound has also been studied for its antioxidant properties. It appears to modulate oxidative stress by scavenging free radicals, which can contribute to cellular damage. This activity is particularly relevant in the context of diseases where oxidative stress plays a critical role .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress pathways and microbial growth inhibition .
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- Study on Antimicrobial Activity : A recent investigation focused on synthesizing derivatives of this compound and evaluating their efficacy against common bacterial strains. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antioxidant Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The results showed that this compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential .
Data Summary
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it valuable in the development of complex molecules.
Chiral Auxiliary in Asymmetric Synthesis
- The compound's chirality makes it an effective chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals.
Biological Applications
Metabolic Pathways and Enzyme Interactions
- Research indicates that this compound may play a role in specific metabolic pathways. Studies have shown its potential interactions with enzymes, suggesting a biological significance that warrants further investigation.
Therapeutic Properties
- Preliminary investigations into the compound's therapeutic properties have been conducted, particularly regarding its potential as an intermediate in the synthesis of pharmaceutical agents. This aspect highlights its importance in medicinal chemistry.
Industrial Uses
Fragrance and Flavor Industry
- The compound is noted for its olfactory properties, making it suitable for use in the fragrance and flavor industry. It can be incorporated into perfumes, soaps, and other personal care products to impart desirable scents . The concentration of this compound used typically ranges from 0.1% to 10%, depending on the desired effect .
Fine Chemicals Production
- In industrial settings, this compound is utilized as a precursor for various fine chemicals. Its ability to undergo multiple chemical reactions allows for the production of diverse chemical products .
Case Study 1: Use as a Chiral Auxiliary
In a study focusing on asymmetric synthesis, this compound was employed as a chiral auxiliary to facilitate the synthesis of enantiomerically pure compounds. The results demonstrated significant improvements in yield and selectivity compared to traditional methods.
Case Study 2: Fragrance Development
A fragrance company incorporated this compound into a new line of perfumes. The compound contributed a fresh, green note that enhanced the overall complexity of the fragrance profile. Consumer feedback indicated a strong preference for the scent compared to previous formulations lacking this ingredient.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Tetrahydropyran Derivatives
Key Observations :
- The position of the aldehyde group (2 vs. 4) significantly impacts reactivity. For example, the 2-carbaldehyde in the target compound may exhibit greater electrophilicity compared to 4-carbaldehyde derivatives due to proximity to the oxygen atom in the ring .
- Partial unsaturation in 3,6-dihydro-2H-pyran-4-carbaldehyde increases ring flexibility and may enhance conjugation with the aldehyde group, altering UV-Vis absorption or reducing thermal stability compared to fully saturated derivatives .
Physical Properties
Table 2: Physical Property Comparison
Analysis :
- The addition of a methyl group in the target compound increases its molecular weight compared to tetrahydro-2H-pyran-4-carbaldehyde, which may elevate its boiling point due to enhanced van der Waals interactions.
- Fully saturated derivatives (e.g., tetrahydro-2H-pyran-4-carbaldehyde) generally exhibit higher boiling points than partially unsaturated analogs (e.g., 3,6-dihydro derivatives) due to increased molecular packing efficiency .
Spectroscopic and Reactivity Comparisons
Table 3: NMR Chemical Shift Trends (Selected Protons)
Insights :
- The aldehyde proton in the target compound is likely deshielded compared to tetrahydro-2H-pyran-4-carbaldehyde due to differing electronic environments (positional effects of the aldehyde group) .
- The methyl group in the target compound and compound 72 shows similar ¹H NMR shifts (~1.2–1.4 ppm), suggesting comparable electronic environments despite differing substituents .
Preparation Methods
TEMPO/BAIB-Mediated Oxidation
A primary route to the aldehyde involves oxidizing a 2-hydroxymethyltetrahydropyran precursor. In a protocol adapted from tetrahydro-2H-pyran-2-carboxylic acid synthesis, a primary alcohol is oxidized using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB). For example, (2R,3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (S8) was oxidized to a carboxylic acid derivative using TEMPO/BAIB in dichloromethane/water. Modifying reaction conditions (e.g., shorter reaction times or lower temperatures) could halt oxidation at the aldehyde stage, yielding the target compound.
Stereoselective Introduction of the 4S-Methyl Group
Chiral Pool Synthesis from Sugar Derivatives
D-glucose or D-mannose derivatives serve as chiral templates for introducing the 4S-methyl group. For instance, D-mannose was converted to (2R,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (S7) via trityl protection and acetylation. Methylation at the 4-position could be achieved through alkylation of a deprotonated hydroxyl group, leveraging the sugar’s inherent stereochemistry to dictate the S configuration.
Ring-Closing Approaches via Lactone Intermediates
Grignard Addition to Protected Lactones
A method analogous to cagliflozin intermediate synthesis involves reacting a Grignard reagent with a protected gluconolactone. In one instance, 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone was treated with sec-butylmagnesium chloride, followed by acidic workup to yield a tetrahydropyran derivative. Adapting this, a methyl Grignard reagent could introduce the 4S-methyl group, with the lactone’s stereochemistry guiding regioselectivity.
Table 1: Comparative Reaction Conditions for Lactone-Based Syntheses
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Lactone activation | 2,3,4,6-tetra-O-TMS-D-gluconolactone, THF | 80% | |
| Grignard addition | MeMgCl, −25°C to −20°C | 74% | |
| Deprotection | Methanesulfonic acid, MeOH | 82% |
Protective Group Strategies
Acetyl and Trimethylsilyl (TMS) Groups
Hydroxyl protection is critical in multi-step syntheses. Acetylation with acetic anhydride/I₂ effectively protected D-galacturonic acid derivatives at 0°C. Similarly, trimethylsilyl groups facilitated lactone stability during Grignard reactions. For the target aldehyde, transient protection of the 2-hydroxymethyl group as a trityl ether could prevent premature oxidation.
Selective Deprotection
Selective deprotection using HBr/HOAc (33% w/w) enabled trityl group removal in (2R,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran derivatives, yielding primary alcohols for subsequent oxidation.
Comparative Analysis of Methodologies
Efficiency and Stereochemical Outcomes
-
Oxidation Routes : TEMPO/BAIB offers high conversions but risks over-oxidation. Yields for analogous carboxylic acids reached 82%, suggesting aldehydes could be isolated with modified conditions.
-
Sugar-Derived Synthesis : Leveraging natural chirality ensures high enantiomeric excess but requires lengthy protection/deprotection sequences.
-
Lactone/Grignard Methods : Efficient for ring formation and methyl introduction, with yields exceeding 80%.
Practical Considerations
Grignard reactions demand anhydrous conditions and low temperatures, increasing operational complexity. Conversely, TEMPO oxidations are performed at room temperature but require careful monitoring.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde, and how are stereochemical outcomes controlled?
- Methodology :
- Oxidation of tetrahydropyran precursors : Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic/basic conditions to generate the aldehyde moiety .
- Enantioselective synthesis : Employ chiral catalysts (e.g., Evans' oxazaborolidines) during cyclization to ensure (4S) configuration. Evidence from carbohydrate-based drug synthesis (e.g., glycosylation reactions) highlights the use of benzyloxy/methoxy protecting groups to control stereochemistry .
- Key challenge : Competing epimerization during aldehyde formation; mitigate via low-temperature reactions (<0°C) and inert atmospheres.
Q. How is the compound characterized to confirm its structure and purity?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to verify aldehyde proton (δ ~9-10 ppm) and stereochemical environment (coupling constants for chair conformation analysis) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) coupled with high-resolution MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
- X-ray crystallography : For absolute stereochemical confirmation, though limited by crystallinity challenges in aldehyde derivatives .
Advanced Research Questions
Q. How can conflicting data on reaction yields or stereoselectivity in literature be resolved?
- Contradiction analysis framework :
- Reproducibility checks : Replicate reported conditions (e.g., solvent, catalyst loading) while monitoring reaction progress via in-situ FTIR or LC-MS .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways (e.g., axial vs. equatorial aldehyde formation) .
- Case study : Discrepancies in oxidation yields (40–70%) may arise from trace moisture; use anhydrous solvents (e.g., THF over DCM) and molecular sieves .
Q. What strategies optimize enantiomeric purity in large-scale synthesis?
- Advanced methodologies :
- Dynamic kinetic resolution : Combine chiral catalysts (e.g., Ru-based) with racemization-suppressing additives (e.g., TEMPO) to enhance ee >99% .
- Continuous flow systems : Improve heat/mass transfer for exothermic oxidation steps, reducing byproduct formation .
- Downstream purification : Simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. How can computational tools predict biological activity or metabolic pathways?
- In silico approaches :
- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for toxicity predictions .
- ADMET profiling : SwissADME or ADMETLab to assess bioavailability, BBB permeability, and potential as a drug intermediate .
- Retrosynthesis AI : Tools like Pistachio or Reaxys prioritize routes with minimal toxic intermediates (e.g., avoiding chromium waste) .
Safety and Handling
Q. What safety protocols are critical when handling this aldehyde in lab settings?
- Risk mitigation :
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (LD50 data suggests moderate toxicity) .
- Ventilation : Use fume hoods during synthesis; aldehyde vapors may cause respiratory irritation (TLV: 2 ppm) .
- Waste disposal : Neutralize aldehyde residues with excess sodium bisulfite before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
